Euphorbiasteroid Exhibits Metabolic Activation: Metabolite M3 (20-Hydroxyl) Demonstrates Enhanced Cytotoxicity Relative to Parent Compound Across Multiple Cancer Cell Lines
The first systematic in vivo metabolic profiling study of euphorbiasteroid identified three metabolites with significant cytotoxicity. Metabolite M3 (20-hydroxyl euphorbiasteroid) demonstrated IC50 values of 3.60–5.93 μM against four human cancer cell lines (MCF-7, HCT-116, A549, HepG2), representing a potency enhancement of approximately 6–11× relative to the parent compound euphorbiasteroid, which exhibited IC50 values of 18.65–41.02 μM in the same panel [1]. In contrast, the ingenane diterpenoid ingenol mebutate undergoes rapid acyl migration and degradation in aqueous environments, with limited data on active metabolite formation [2].
| Evidence Dimension | Cytotoxicity (IC50) across four human cancer cell lines |
|---|---|
| Target Compound Data | Metabolite M3: 3.60–5.93 μM (MCF-7: 5.93 μM; HCT-116: 5.88 μM; A549: 3.60 μM; HepG2: 3.66 μM). Parent euphorbiasteroid: 18.65–41.02 μM (MCF-7: 35.09 μM; HCT-116: 41.02 μM; A549: 18.65 μM; HepG2: 36.33 μM). Metabolite M25: 6.89–25.18 μM. Metabolite M24: 19.24–40.74 μM [1] |
| Comparator Or Baseline | Parent euphorbiasteroid (pre-metabolism baseline) |
| Quantified Difference | M3 exhibits ~6–11× lower IC50 (higher potency) versus parent compound; M25 shows ~1.5–6× enhancement |
| Conditions | MCF-7 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), HepG2 (hepatocellular carcinoma) cells; in vitro cytotoxicity assay post-metabolic profiling in rats and RLMs |
Why This Matters
Procurement decisions for in vivo cancer studies must account for metabolite-mediated effects; euphorbiasteroid's documented metabolic activation to a more potent cytotoxic species distinguishes it from structurally related diterpenoids lacking such characterization.
- [1] Xiao S, Xu X, Wei X, Xin J, Li S, Lv Y, et al. Comprehensive Metabolic Profiling of Euphorbiasteroid in Rats by Integrating UPLC-Q/TOF-MS and NMR as Well as Microbial Biotransformation. Metabolites. 2022;12(9):830. Table 3, Figure 7. DOI: 10.3390/metabo12090830 View Source
- [2] Appendino G. Ingenane Diterpenoids. In: Kinghorn AD, Falk H, Gibbons S, Kobayashi J, editors. Progress in the Chemistry of Organic Natural Products. Vol 102. Springer; 2016. p. 1-90. DOI: 10.1007/978-3-319-33172-0_1 View Source
